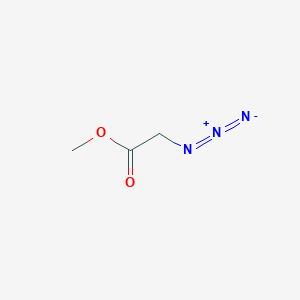
8-Benzoyl-5,7-dihidroxi-2,2-dimetilcromano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a xanthone derivative known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzoyl group at the 8th position, hydroxyl groups at the 5th and 7th positions, and two methyl groups at the 2nd position of the chromane ring. It is commonly found in the herbs of Garcinia cowa .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference standard in analytical chemistry and as a precursor for the synthesis of other xanthone derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dihydroxy-2,2-dimethylchromane with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain high-purity 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane .
Types of Reactions:
Oxidation: The hydroxyl groups at the 5th and 7th positions can undergo oxidation to form quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 8-hydroxy-5,7-dihydroxy-2,2-dimethylchromane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The biological effects of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane are primarily attributed to its ability to modulate various molecular targets and pathways. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its anti-inflammatory effects .
Comparación Con Compuestos Similares
- 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- 3-Prenyl-2,4,6-trihydroxybenzophenone
- 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone
Comparison: 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antioxidant activity and a broader spectrum of biological effects, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRIDQYHRTGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
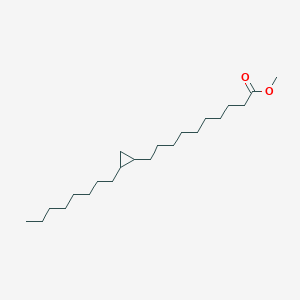
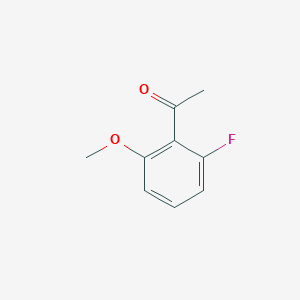
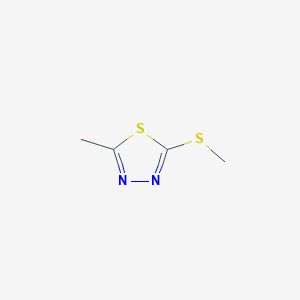
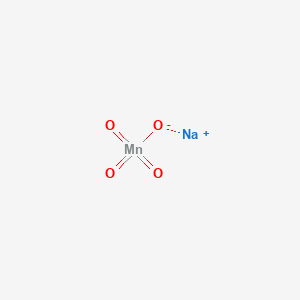
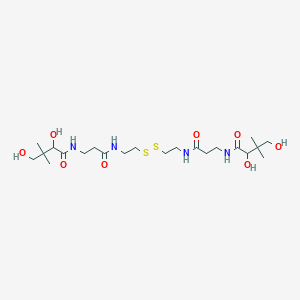
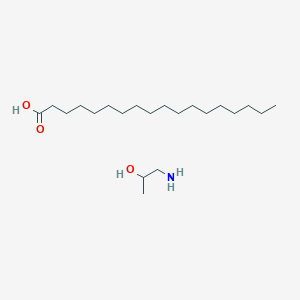
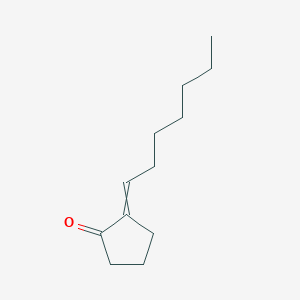
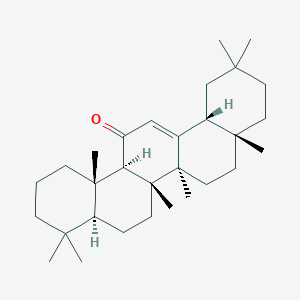
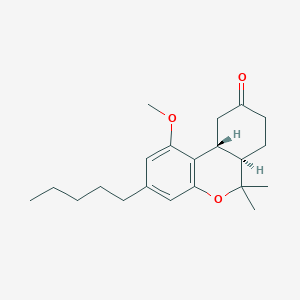
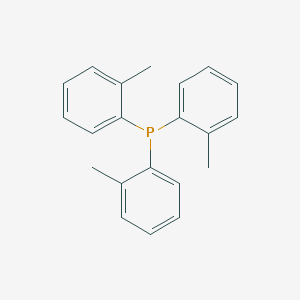
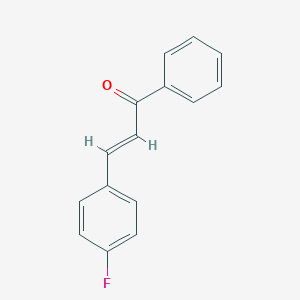

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
